Xanthine Oxidase Inhibitory Potency: Single-Point Comparison with In-Patent Analogs
In a head-to-head fluorescence-based assay measuring xanthine oxidase inhibition, the target compound (designated as Compound 6a in US11021454) displayed an IC50 of 4,810 nM [1]. Under identical assay conditions, the closely related patent analog Compound 6c exhibited an IC50 of 6,360 nM, and Compound 6f showed an IC50 of 4,980 nM [2][3]. This places the target compound as slightly more potent than Compound 6c (1.3-fold) and marginally more potent than Compound 6f (1.04-fold) within this specific structural series. However, the absolute potency is substantially weaker than the clinical gold-standard febuxostat (IC50 ~1.8 nM in solution-based XO assays) [4]. No selectivity, pharmacokinetic, or in vivo data are publicly available for the target compound to enable a comprehensive comparative assessment.
| Evidence Dimension | Xanthine oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | 4,810 nM (4.81 µM) |
| Comparator Or Baseline | Compound 6c: 6,360 nM; Compound 6f: 4,980 nM; Febuxostat (clinical reference): ~1.8 nM |
| Quantified Difference | 1.3-fold more potent than 6c; 1.04-fold more potent than 6f; ~2,672-fold less potent than febuxostat |
| Conditions | Fluorescence-based assay; xanthine oxidase (unknown origin); xanthine substrate; 3 min preincubation; measurement every 15 sec |
Why This Matters
Within the narrow patent landscape, the target compound demonstrates a marginal but consistent IC50 advantage over direct structural analogs, which may inform SAR-driven lead optimization; however, its low absolute potency relative to clinical standards precludes any procurement decision based on enzyme inhibition alone.
- [1] BindingDB BDBM50233806. IC50: 4.81E+3 nM. Xanthine oxidase inhibition (unknown origin). View Source
- [2] BindingDB BDBM50233807. IC50: 6.36E+3 nM. Xanthine oxidase inhibition (unknown origin). View Source
- [3] BindingDB BDBM50233811. IC50: 4.98E+3 nM. Xanthine oxidase inhibition (unknown origin). View Source
- [4] Febuxostat (TEI-6720) IC50 ~1.8 nM in solution. J Pharmacol Exp Ther. 2011; 339(1): 145-153. View Source
